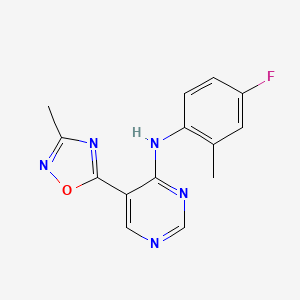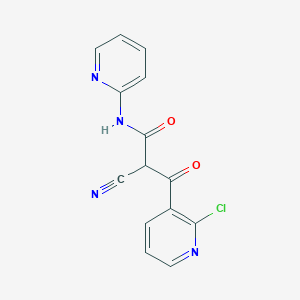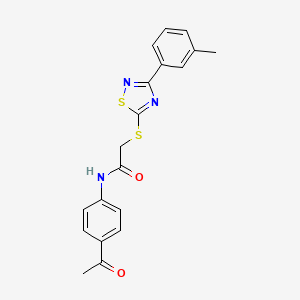
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as FMMDP, is a novel pyrimidine derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMMDP is a small molecule that exhibits a unique structure and possesses various biological activities, making it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research into related compounds, such as 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, has shown significant antioxidant activity. These compounds, characterized by similar structural features, demonstrate the potential for N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine to act as an antioxidant, which is crucial for protecting cells from oxidative stress and could be beneficial in treating diseases associated with free radical damage (Y Kotaiah, N Harikrishna, K Nagaraju, C Venkata Rao, 2012).
Pesticidal Activities
Compounds bearing the pyrimidin-4-amine moiety have been identified for their excellent pesticidal activities, including insecticidal and fungicidal effects. A study on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed outstanding efficacy against various agricultural pests and fungi. This research highlights the potential for N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in developing new pesticides with novel modes of action to combat pesticide resistance (Xing-Hai Liu, Yong Wen, Long Cheng, T. Xu, Ning-Jie Wu, 2021).
Antimicrobial and Antitumor Potential
Investigations into similar pyrimidine derivatives have shown them to have significant antimicrobial and antitumor activities. For instance, compounds like N-substituted phenyl-5-methylthieno[2,3-d]pyrimidin-4-amines have been evaluated for their antibacterial and anticancer properties. Such studies underscore the potential use of N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in developing new therapeutics for bacterial infections and cancer treatment (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Material Science Applications
Beyond biomedical research, compounds with the pyrimidin-4-amine core have been explored for their applications in material science. The unique electronic and structural properties of these compounds make them suitable for use in novel materials, including electrochromic devices and polymers with specific optical and electronic functionalities. The modification of polyimides with aromatic diamines, including structures similar to N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, has led to materials with enhanced thermal stability and specific optoelectronic characteristics (C. Constantin, Andra-Elena Bejan, M. Damaceanu, 2019).
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-8-5-10(15)3-4-12(8)19-13-11(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQXUWAUHSYNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2781849.png)

![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)
![N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781852.png)
![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)
![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)



![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2781867.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)